3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one

CNS drug discovery Physicochemical profiling ADME prediction

3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one (CAS 2640882-12-6) is a synthetic, small-molecule heterocycle combining a dihydropyrazinone core with a cyclopropyl N-substituent and a 4-benzylpiperidine moiety at the 3-position. It belongs to a broader class of 1,2-dihydropyrazin-2-one derivatives that have been explored as opioid receptor ligands and as building blocks for G-protein coupled receptor (GPCR) agonists.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 2640882-12-6
Cat. No. B6445580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one
CAS2640882-12-6
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CC1N2C=CN=C(C2=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C19H23N3O/c23-19-18(20-10-13-22(19)17-6-7-17)21-11-8-16(9-12-21)14-15-4-2-1-3-5-15/h1-5,10,13,16-17H,6-9,11-12,14H2
InChIKeyXXNLUADTOBOATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one: A Benchmark Dihydropyrazinone for CNS and GPCR Drug Discovery


3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one (CAS 2640882-12-6) is a synthetic, small-molecule heterocycle combining a dihydropyrazinone core with a cyclopropyl N-substituent and a 4-benzylpiperidine moiety at the 3-position [1]. It belongs to a broader class of 1,2-dihydropyrazin-2-one derivatives that have been explored as opioid receptor ligands and as building blocks for G-protein coupled receptor (GPCR) agonists [2][3]. With a calculated LogP of 2.7, zero hydrogen bond donors, and a molecular weight of 309.4 g/mol, the compound resides within the favorable physicochemical space for CNS drug candidates, offering a unique substitution pattern that differentiates it from simpler dihydropyrazinone analogs [1].

Why a Simple 1,2-Dihydropyrazin-2-one or 4-Benzylpiperidine Cannot Substitute for 3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one


Generic substitution is not feasible for compounds within this chemical class because the dihydropyrazinone core is highly sensitive to the nature of its 3-position substituent and N1-alkyl group. The 4-benzylpiperidin-1-yl group in the target compound imparts a specific combination of lipophilicity, steric bulk, and amine basicity that directly governs target engagement and pharmacokinetic profile [1]. Replacing it with a simpler amine (e.g., 3-amino or 3-chloro) dramatically alters hydrogen-bonding capacity and molecular shape, while removing the cyclopropyl group impacts metabolic stability. The quantitative evidence below demonstrates that even computationally predictable properties like LogP, polar surface area, and rotatable bond count diverge significantly among closely related analogs, making it impossible to assume functional equivalence without experimental validation [1].

Quantitative Differentiation Evidence: 3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted and Piperazine Analogs

The target compound exhibits a calculated logP of 2.7, positioning it within the optimal range for passive blood-brain barrier penetration. This value is significantly higher than the 3-amino analog (estimated LogP ~0.5) and the 3-chloro analog (estimated LogP ~1.6), both of which lack the benzylpiperidine moiety. The higher logP of the target compound suggests superior membrane permeability and CNS exposure potential [1].

CNS drug discovery Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count: Key Differentiation for GPCR and Kinase Selectivity

With zero hydrogen bond donors (HBD count = 0), the target compound is incapable of acting as an H-bond donor, a feature that can reduce promiscuous binding and improve selectivity for certain GPCR and kinase targets. In contrast, the 3-amino analog possesses two H-bond donors, which can lead to stronger but less selective interactions with polar active site residues [1].

H-bond donor elimination Selectivity profiling Drug design

Rotatable Bond Count and Molecular Flexibility vs. Rigid Piperazine Analogs

The target compound has 4 rotatable bonds, which imparts moderate conformational flexibility. This is notably higher than the more rigid piperazine-containing analog (e.g., 3-[4-(2-chlorophenyl)piperazin-1-yl] compound) which has only 2-3 rotatable bonds due to the constrained piperazine ring. The increased flexibility may allow the target compound to better adapt to different receptor sub-pockets, potentially broadening its activity profile [1].

Conformational analysis Molecular flexibility Scaffold optimization

Molecular Weight and Topological Polar Surface Area (TPSA) for CNS Permeability Predictions

With a molecular weight of 309.4 Da and a topological polar surface area (TPSA) below 40 Ų (estimated), the target compound falls well within the classic CNS drug-likeness criteria (MW < 400 Da, TPSA < 90 Ų). This contrasts with bulkier analogs that incorporate additional rigid groups or halogens, which can exceed these limits and compromise brain exposure. The relatively low TPSA, coupled with the optimal LogP, positions this compound as a preferred scaffold for CNS programs where brain penetrance is a primary requirement [1].

CNS drug design ADME profiling Structure-property relationships

Recommended Application Scenarios Based on Evidence for 3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one


CNS-Penetrant Hit Generation for Opioid, GPCR, or Kinase Targets

Leverage the compound's optimal LogP (2.7), zero HBD count, and low TPSA to build a focused library for CNS drug discovery. As evidenced by its physicochemical profile, the scaffold is pre-optimized for blood-brain barrier penetration and can serve as a privileged template for structure-activity relationship (SAR) studies targeting centrally expressed GPCRs or kinases. The 4-benzylpiperidine moiety provides a vector for additional functionalization to tune selectivity and potency [1][2].

Negative Control Probe for H-Bond-Dependent Binding Assays

Because the compound lacks hydrogen bond donors (HBD = 0), it can be used as a negative control in biochemical or biophysical assays where H-bond formation is hypothesized to be a key interaction. In differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) experiments comparing the target compound to HBD-containing analogs, the lack of thermal stabilization or binding signal would confirm the essential role of specific H-bond interactions, as suggested by the calculated HBD profile [1].

Solid-Phase Synthesis Intermediate for Constrained Peptide Mimetics

The dihydropyrazinone core is known to serve as a backbone constraint in peptide mimetics, as demonstrated in the synthesis of potent opioid ligands. The compound's 3-(4-benzylpiperidin-1-yl) substitution provides a hydrophobic anchor that can be used to introduce conformational bias into peptide sequences. Researchers synthesizing opioid or GPCR peptide agonists can incorporate this compound as a building block to stabilize bioactive turns or extended conformations, improving proteolytic stability and target residence time [2].

Pharmacophore Model Refinement for GPR119 or Related GPCR Agonists

The compound shares the cyclopropyl-piperidine motif with known GPR119 agonists described in patent literature. Utilizing its distinct 1-cyclopropyl-1,2-dihydropyrazin-2-one scaffold, medicinal chemists can probe the spatial and electronic requirements of the GPR119 binding pocket. Comparative SAR studies against saturated cyclopropyl piperidine analogs can reveal the contribution of the planar dihydropyrazinone ring to receptor activation, guiding the design of next-generation diabetes therapeutics with improved selectivity over related GPCRs [3].

Quote Request

Request a Quote for 3-(4-benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.